molecular formula C9H10BrFN2O2 B13685267 5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline

5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline

Cat. No.: B13685267
M. Wt: 277.09 g/mol
InChI Key: GMMLZUNYLANSML-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline is a halogenated nitroaniline derivative characterized by a bromine atom at position 5, a fluorine atom at position 3, and an isopropyl-substituted amine group at position 2 of the aromatic ring.

Properties

Molecular Formula

C9H10BrFN2O2

Molecular Weight

277.09 g/mol

IUPAC Name

5-bromo-3-fluoro-2-nitro-N-propan-2-ylaniline

InChI

InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-4-6(10)3-7(11)9(8)13(14)15/h3-5,12H,1-2H3

InChI Key

GMMLZUNYLANSML-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline typically involves multiple steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Isopropylation: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 5-Bromo-3-fluoro-N-isopropyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: The compound can be used as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The bromine position significantly influences reactivity and steric effects. For example, 5-bromo derivatives (target compound) exhibit different electronic environments compared to 4-bromo analogs (e.g., 4-Bromo-3-fluoro-2-nitroaniline).

Similarity Scores :

  • High similarity scores (0.90–0.96) correlate with conserved nitro and halogen groups. Lower scores (e.g., 0.83–0.88 in ) arise from additional methyl groups or divergent substitution patterns.

Synthetic Challenges :

  • The isopropyl group may complicate synthesis due to steric hindrance during alkylation, contrasting with simpler methyl analogs synthesized via straightforward nucleophilic substitution.

Biological Activity

5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) and its mutations associated with various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11BrF N2O2
  • CAS Number : 153505-36-3

This compound features a nitro group, a bromine atom, and a fluorine atom attached to an aniline structure, which contributes to its reactivity and potential biological effects.

The primary mechanism of action for this compound involves its interaction with the EGFR pathway. EGFR is often dysregulated in various cancers, including non-small cell lung cancer (NSCLC). The compound has been shown to inhibit both wild-type and mutant forms of EGFR, particularly the T790M mutation, which is associated with resistance to first-line therapies like gefitinib and erlotinib .

Table 1: Inhibitory Activity Against EGFR Mutations

CompoundWild-Type EGFR InhibitionT790M Mutation Inhibition
This compoundModerateHigh
GefitinibLowModerate
ErlotinibLowModerate

Biological Activity

Research indicates that this compound exhibits significant antitumor activity . Its ability to inhibit EGFR pathways can lead to reduced proliferation of cancer cells, making it a candidate for further development as an anticancer agent. Studies have shown that compounds with similar structures often demonstrate enhanced biological activity due to their ability to interact with specific molecular targets involved in tumor growth and survival .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the compound's effectiveness against NSCLC cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that higher concentrations of the compound led to more significant antitumor effects .
  • Selectivity for Mutant EGFR : Research highlighted the compound's selectivity for the T790M mutation over wild-type EGFR, indicating potential for reduced side effects compared to existing therapies that inhibit both forms indiscriminately .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have shown that modifications in halogen substitutions can significantly impact biological activity. For instance, incorporating fluorine at specific positions on the aromatic ring has been associated with increased potency against cancer cell lines .

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